1,3-Aminoketone hydrochloride

Description

Significance of 1,3-Aminoketone Hydrochlorides as Fundamental Organic Synthons

The utility of 1,3-aminoketone hydrochlorides as fundamental organic synthons is rooted in their ability to participate in a wide array of chemical transformations. The presence of both a nucleophilic amino group and an electrophilic keto group within the same molecule allows for a diverse range of intramolecular and intermolecular reactions. These compounds are pivotal intermediates in the synthesis of a variety of more complex molecules. researchgate.net

One of the most prominent applications of 1,3-aminoketones is in the synthesis of nitrogen-containing heterocycles, which are ubiquitous in natural products and pharmaceuticals. rsc.orgnih.gov For instance, they can be readily converted into pyrazoles, pyrimidines, and other heterocyclic systems through condensation reactions with appropriate reagents. ucf.edu Furthermore, the reduction of the ketone functionality in 1,3-aminoketones leads to the formation of 1,3-aminoalcohols, another important class of compounds with significant applications in medicinal chemistry and as chiral auxiliaries. rsc.org

The hydrochloride salt form of these aminoketones offers several practical advantages in a laboratory setting. It often improves the crystallinity and stability of the compound, making it easier to purify and store. researchgate.net The salt can be readily converted to the free base when needed for subsequent reactions.

Evolution of Research Perspectives on 1,3-Aminoketone Structures

The primary and most classical method for the synthesis of 1,3-aminoketones is the Mannich reaction. This three-component condensation involves an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. nih.gov Historically, these reactions were often carried out under harsh conditions.

Over the years, research has focused on developing milder, more efficient, and stereoselective methods for the synthesis of 1,3-aminoketones. A significant advancement has been the development of catalytic Mannich reactions, employing various Lewis acids, Brønsted acids, and organocatalysts to promote the reaction under more benign conditions. nih.gov The use of nanocatalysts has also emerged as a green and efficient approach. researchgate.net

A notable evolution in this field is the advent of asymmetric Mannich reactions, which allow for the enantioselective synthesis of chiral 1,3-aminoketones. This is of paramount importance for the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry. Chiral organocatalysts, such as proline and its derivatives, have been particularly successful in this regard. psu.edu More recently, biocatalysis, utilizing enzymes like ketoreductases (KREDs), has shown great promise for the highly diastereoselective reduction of aminoketones to produce chiral aminoalcohols.

The development of the redox-Mannich reaction represents another innovative approach. This method utilizes the same starting materials as the classic Mannich reaction but incorporates an isomerization step, enabling the synthesis of ring-substituted β-amino ketones that are not accessible through the traditional pathway.

The table below provides a comparative overview of different catalytic systems employed in the synthesis of β-aminoketones, highlighting the evolution of the methodologies.

| Catalyst System | Reaction Type | Key Advantages |

| Traditional Acid/Base | Mannich Reaction | Well-established, simple reagents |

| Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃) | Catalytic Mannich | Milder conditions, improved yields |

| Organocatalysts (e.g., Proline) | Asymmetric Mannich | High enantioselectivity for chiral products |

| Nanocatalysts (e.g., Fe₃O₄@PEG-SO₃H) | Green Synthesis | Recyclable catalyst, environmentally friendly |

| Biocatalysts (e.g., Ketoreductases) | Asymmetric Reduction | High diastereoselectivity, mild conditions |

Academic Research Trajectories and Future Opportunities in 1,3-Aminoketone Chemistry

Current and future research in the field of 1,3-aminoketone chemistry is directed towards several key areas. A major focus remains on the development of novel, more efficient, and sustainable synthetic methodologies. This includes the exploration of new catalytic systems, such as dual-catalysis approaches combining metal and organocatalysis, to achieve higher levels of stereocontrol and functional group tolerance. rsc.org The use of flow chemistry for the synthesis of β-aminoketones is also gaining traction as a means to improve safety, scalability, and efficiency.

Another significant research trajectory is the expansion of the substrate scope and the application of 1,3-aminoketones in the synthesis of increasingly complex and biologically active molecules. This includes their use as precursors for the synthesis of novel amino acids, peptidomimetics, and complex natural products. psu.edumdpi.com The development of new reactions that exploit the unique reactivity of the 1,3-aminoketone scaffold is also an active area of investigation.

The design and synthesis of novel 1,3-aminoketone derivatives with potential therapeutic applications is a burgeoning field. For example, aminoketone derivatives are being explored as inhibitors of human norepinephrine (B1679862) transporter (hNET) and human dopamine (B1211576) transporter (hDAT) for the treatment of cognitive dysfunction in depression. nih.gov The modular nature of the Mannich reaction allows for the creation of large libraries of diverse aminoketone derivatives for high-throughput screening and drug discovery.

Future opportunities in this area will likely involve a greater integration of computational studies with experimental work to design more effective catalysts and predict the properties of novel aminoketone derivatives. The development of one-pot, multi-component reactions that generate complex molecular architectures from simple starting materials in a single step will continue to be a major goal. Furthermore, the exploration of enaminoketones, the unsaturated analogues of aminoketones, as versatile synthetic intermediates is expected to open up new avenues for the synthesis of a wide range of organic compounds. ucf.edu

The following table summarizes some of the promising future research directions in the field of 1,3-aminoketone chemistry.

| Research Area | Focus | Potential Impact |

| Catalysis | Development of dual-catalyst systems and flow chemistry methods. | Increased efficiency, stereoselectivity, and scalability of synthesis. |

| Medicinal Chemistry | Design and synthesis of novel aminoketone-based therapeutic agents. | Discovery of new drugs for various diseases, including neurological disorders. nih.gov |

| Complex Molecule Synthesis | Application as key building blocks for natural products and peptidomimetics. | Access to new and complex bioactive molecules. psu.edumdpi.com |

| Methodology Development | Exploration of new reactions and synthetic transformations of aminoketones. | Expansion of the synthetic utility of the aminoketone scaffold. |

| Computational Chemistry | In silico design of catalysts and prediction of molecular properties. | Acceleration of the discovery and optimization of new reactions and compounds. |

Structure

3D Structure of Parent

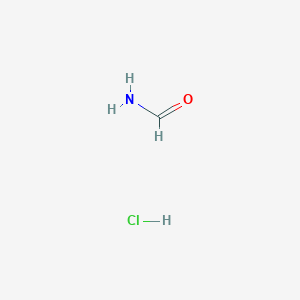

Properties

CAS No. |

25600-32-2 |

|---|---|

Molecular Formula |

CH4ClNO |

Molecular Weight |

81.50 g/mol |

IUPAC Name |

formamide;hydrochloride |

InChI |

InChI=1S/CH3NO.ClH/c2-1-3;/h1H,(H2,2,3);1H |

InChI Key |

GTCCMGFBIWUBLQ-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Aminoketone Hydrochlorides

Direct Synthesis of 1,3-Aminoketone Scaffolds

The direct formation of the carbon-carbon and carbon-nitrogen bonds necessary for the 1,3-aminoketone framework is most efficiently accomplished through multicomponent reactions, particularly the Mannich reaction, or via nucleophilic substitution pathways.

Mannich Reaction Approaches

The Mannich reaction is a cornerstone for the synthesis of β-amino carbonyl compounds, also known as Mannich bases. nih.gov It is a three-component condensation reaction that joins an active hydrogen compound (like a ketone), an aldehyde (often non-enolizable), and a primary or secondary amine. nih.govnih.gov This reaction is a powerful tool for C-C bond formation and is widely employed to generate the 1,3-aminoketone structure. nih.gov

The classical Mannich reaction involves the one-pot combination of a ketone, an aldehyde, and an amine under appropriate catalytic conditions. tandfonline.com The mechanism typically begins with the formation of an iminium ion from the reaction of the amine and the aldehyde. The ketone, in its enol form, then acts as a nucleophile, attacking the iminium ion to form the β-aminoketone product. chemtube3d.com

This one-pot approach is highly convergent and atom-economical, allowing for the assembly of complex molecules from simple, readily available starting materials. tandfonline.com A variety of substrates can be used; for instance, the reaction of acetophenone (B1666503), benzaldehyde, and aniline derivatives is a common method to produce 1,3-diphenyl-3-(phenylamino)propan-1-one structures. researchgate.net The versatility of this protocol allows for the synthesis of a diverse library of β-aminoketones by varying each of the three components. nih.gov

The efficiency, yield, and selectivity of the Mannich reaction are heavily influenced by the choice of catalyst. A wide array of catalytic systems has been developed to promote this transformation under milder and more environmentally benign conditions.

Organocatalysis: Chiral amino acids and their derivatives, such as proline, have been successfully used to catalyze direct Mannich reactions. nih.gov Bifunctional organocatalysts, like those derived from cinchona alkaloids and thioureas, have proven highly effective in achieving high yields and stereoselectivities. nih.govnih.gov These catalysts often operate through an enamine or enolate mechanism, facilitating the nucleophilic attack on the imine. nih.gov

Lewis Acid Catalysis: Lewis acids are effective in activating the aldehyde component towards nucleophilic attack by the amine and subsequently activating the resulting imine for the addition of the enolized ketone. Water-tolerant Lewis acids, such as organoantimony(III) halides, have been shown to catalyze the reaction stereoselectively in aqueous media. rsc.org Other examples include zinc tetrafluoroborate (Zn(BF₄)₂) and zirconium oxychloride (ZrOCl₂), which can catalyze the three-component reaction efficiently under solvent-free conditions or in aqueous THF. organic-chemistry.org

Nanocatalysis: The use of nanocatalysts offers advantages such as high surface area, reusability, and often milder reaction conditions. Magnetic nanocatalysts, for example, Fe₃O₄@PEG-SO₃H and Fe₃O₄@saponin/Cd, have been developed for the synthesis of β-aminoketones. rsc.orgrsc.org These catalysts facilitate the reaction, often in green solvents like ethanol at room temperature, and can be easily recovered using an external magnet for subsequent reuse. rsc.org

Table 1: Comparison of Catalytic Systems in Three-Component Mannich Reactions

| Catalyst Type | Specific Catalyst Example | Substrates | Solvent | Key Advantages | Yield |

|---|---|---|---|---|---|

| Organocatalyst | Quinidine thiourea | Aromatic aldehyde, p-toluenesulfonamide, ketone | Toluene | High enantioselectivity (>99% ee) | High |

| Lewis Acid | Organoantimony(III) fluoride | Aniline, aldehyde, cyclohexanone | Water | High diastereoselectivity (98:2 dr), water tolerant | 98% |

| Nanocatalyst | Fe₃O₄@saponin/Cd | Aryl amine, aryl aldehyde, aryl/cycloalkyl ketone | Ethanol | Recyclable, high yields, short reaction time | 83-99% |

| Ionic Liquid | [C3SO3Hnhm]HSO4 | Aromatic amine, aromatic aldehyde, ketone | Ethanol | Recyclable, room temperature, good yields | 81-92% |

Many 1,3-aminoketones contain two stereocenters, leading to the possibility of syn and anti diastereoisomers. Controlling the stereochemical outcome is a critical aspect of modern synthetic chemistry. The development of stereoselective Mannich reactions has been a major focus, with organocatalysis playing a pivotal role.

For example, a bifunctional quinidine thiourea catalyst has been used in a highly stereoselective three-component direct Mannich reaction to produce N-tosylated β-aminoketones with excellent diastereoselectivities (up to >99:1 dr) and enantioselectivities (>99% ee). nih.gov The catalyst is believed to operate through an enolate mechanism, where the bifunctional nature of the catalyst organizes the transition state to favor the formation of one stereoisomer. nih.gov Similarly, the use of organoantimony(III) halides as Lewis acid catalysts in water can lead to high diastereoselectivity, favoring the anti product with a ratio of up to 98:2. rsc.org The design of catalysts that can effectively control the facial selectivity of both the enolate and the imine is key to achieving high levels of stereocontrol.

The conditions under which the Mannich reaction is performed can have a significant impact on its outcome. Optimization of parameters such as solvent, temperature, and catalyst loading is crucial for maximizing yield and selectivity.

Solvent: A range of solvents have been explored, from organic solvents like acetonitrile (B52724) and toluene to more environmentally friendly options like ethanol and water. rsc.orgacs.org In some cases, solvent-free conditions have been successfully employed, particularly with catalysts like zirconium oxychloride. organic-chemistry.org The choice of solvent can influence the solubility of reactants and catalysts, as well as the stability of intermediates.

Temperature: Reactions can be conducted at various temperatures, from room temperature to reflux conditions. Nanocatalytic systems often allow the reaction to proceed efficiently at room temperature. rsc.orgnih.gov In other cases, heating may be necessary to improve the reaction rate. rsc.org

Catalyst Loading: The amount of catalyst used is another important parameter. For instance, in a Mannich reaction catalyzed by the ionic liquid [C3SO3Hnhm]HSO4, it was found that 10 mol% was the optimal amount, with higher loadings not providing a significant increase in yield. thaiscience.info

Kinetic studies, such as those performed on the reaction between benzaldehyde, acetophenone, and aniline, help to elucidate the reaction mechanism and determine the rate-determining step, providing valuable information for further optimization. tandfonline.comresearchgate.net

Alkylation Strategies Involving Haloacetones and Amines

An alternative and widely used method for the synthesis of 1,3-aminoketone scaffolds is the nucleophilic substitution reaction between an α-haloacetone (or more generally, an α-haloketone) and an amine. This two-step conceptual approach involves the formation of a C-N bond through the displacement of a halide by the amine nucleophile.

This strategy is particularly prevalent in the synthesis of pharmaceutical compounds. A notable example is the synthesis of bupropion, an antidepressant. The process typically begins with the α-bromination of a propiophenone derivative, such as 3'-chloropropiophenone, to yield the corresponding α-bromoketone. studylib.netrsc.org This intermediate then undergoes a nucleophilic displacement reaction with an amine, such as tert-butylamine, to form the bupropion free base. rsc.org The final step involves treatment with hydrochloric acid to produce the hydrochloride salt. rsc.org

The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov The reaction is often carried out in a suitable solvent like acetonitrile or N-methylpyrrolidinone, and may require heating to proceed at a practical rate. rsc.orgacs.org

Table 2: Synthesis of Bupropion via Alkylation

| Step | Reactants | Reagents/Solvents | Product |

|---|---|---|---|

| 1. Bromination | 3'-Chloropropiophenone | Bromine (Br₂), Dichloromethane (B109758) (DCM) | 2-Bromo-1-(3-chlorophenyl)propan-1-one |

| 2. Amination | 2-Bromo-1-(3-chlorophenyl)propan-1-one, tert-Butylamine | Acetonitrile (MeCN) | Bupropion (free base) |

| 3. Salt Formation | Bupropion (free base) | Hydrogen Chloride (HCl), Diethyl ether | Bupropion Hydrochloride |

This method provides a reliable and scalable route to specifically substituted 1,3-aminoketones, complementing the multicomponent Mannich reaction approach.

Aza-Rubottom Oxidation for Primary Aminoketone Synthesis

A significant advancement in the synthesis of primary α-aminoketones, a subset of aminoketones, is the development of the aza-Rubottom oxidation. This method provides a direct conversion of silyl enol ethers to the corresponding primary α-aminoketones at ambient temperature. nih.govorganic-chemistry.orgnih.gov A key reagent in this transformation is hexafluoroisopropanol (HFIP), which serves as the solvent and is essential for the reaction's success. acs.org Mechanistic studies suggest that HFIP may form higher-order aggregates that activate the aminating reagent through hydrogen bonding. organic-chemistry.org

The reaction demonstrates considerable flexibility. For electron-rich silyl enol ethers, the α-amination can proceed without the need for a transition metal catalyst. However, for substrates bearing electron-withdrawing groups, the addition of a rhodium or copper catalyst is necessary for efficient conversion. acs.org This method is noted for its high chemoselectivity and tolerance of various functional groups, making it a valuable tool for the late-stage functionalization of complex molecules. organic-chemistry.org The direct nature of this transformation bypasses traditional multi-step procedures that often involve the introduction of a nitrogen-containing group followed by reduction. organic-chemistry.org

Synthesis from Silyl Enol Ethers

Silyl enol ethers are versatile and important intermediates in organic synthesis, serving as key precursors for the formation of 1,3-aminoketones through various methodologies. wikipedia.org They are typically prepared by reacting an enolizable carbonyl compound with a silyl electrophile, such as trimethylsilyl chloride, in the presence of a base. wikipedia.org The choice of reaction conditions can influence the formation of either the kinetic or thermodynamic silyl enol ether from unsymmetrical ketones. wikipedia.org

The aza-Rubottom oxidation, as detailed in the previous section, is a prime example of the utility of silyl enol ethers in synthesizing primary α-aminoketones. nih.govacs.org This reaction directly functionalizes the enol ether to introduce the amino group. Beyond this specific oxidation, iminium salts generated from amino ketene (B1206846) silyl acetals can react with silyl enol ethers to produce α-amino ketone derivatives in good yields. researchgate.net The inherent reactivity of silyl enol ethers as enolate equivalents makes them ideal substrates for various carbon-nitrogen bond-forming reactions to access the 1,3-aminoketone scaffold.

Alternative Synthetic Routes (e.g., from Propargylic Alcohols, Carbonylative Coupling)

While the functionalization of silyl enol ethers is a prominent strategy, several other synthetic routes provide access to 1,3-aminoketones and related structures.

From Propargylic Alcohols: Propargylic alcohols are valuable starting materials in organic synthesis. nih.govmdpi.com Ruthenium-catalyzed anti-Markovnikov hydration and reductive hydration of terminal alkynes, including propargylic alcohols and amines, can lead to the formation of 1,3-diols and 1,3-aminoalcohols, respectively. organic-chemistry.orgfigshare.comresearchgate.net These 1,3-aminoalcohols are structurally closely related to 1,3-aminoketones and can potentially be oxidized to afford the target compounds. The reactions often proceed under mild conditions with high stereochemical retention. organic-chemistry.org

Carbonylative Coupling: Carbonylative coupling reactions represent another approach to ketone synthesis. These methods can involve the coupling of aryl halides with carbon nucleophiles in the presence of a carbon monoxide source. nih.gov More recent developments have focused on the use of polyboronates in ketone synthesis. For instance, an alkoxide-promoted method for the synthesis of ketones from esters and benzyldiboronates has been reported, which is compatible with a wide range of functional groups. nih.gov While not a direct synthesis of 1,3-aminoketones, these methods for general ketone synthesis could be adapted by using appropriately functionalized starting materials containing a protected amino group.

Mannich and Mannich-type Reactions: The Mannich reaction is a classic and widely used method for the synthesis of β-aminoketones (a class of 1,3-aminoketones). This typically involves a three-component reaction between an aldehyde, a primary or secondary amine, and a ketone. nih.gov A photoredox organocatalytic β-aminoalkylation of saturated cyclic ketones has been developed as a formal β-Mannich protocol, providing a novel pathway to γ-aminoketones. nih.gov

Preparation and Stabilization of 1,3-Aminoketone Hydrochloride Salts

The hydrochloride salts of 1,3-aminoketones are often preferred for their improved stability, crystallinity, and handling properties, which are advantageous for research and pharmaceutical applications.

Salt Formation for Enhanced Research Utility

The conversion of a basic 1,3-aminoketone to its hydrochloride salt can significantly enhance its utility in a research setting. The free amine form of these compounds can be prone to degradation, particularly if they are oils or low-melting solids. The formation of a crystalline hydrochloride salt often leads to a more stable solid that is easier to handle, purify, and store. nih.gov For instance, in the optimization of the aza-Rubottom oxidation, the resulting primary α-aminoketone was converted to its more stable HCl salt to facilitate characterization and isolation. nih.gov The increased stability of hydrochloride salts is a known phenomenon, with bupropion hydrobromide showing greater stability than bupropion hydrochloride under accelerated storage conditions. google.com

Isolation and Purification Techniques for Hydrochloride Salts

The isolation and purification of this compound salts can be achieved through several standard laboratory techniques.

Crystallization: The most common method for purifying hydrochloride salts is crystallization. This can be achieved by treating a solution of the free amine in an appropriate organic solvent, such as diethyl ether or ethyl acetate (B1210297), with a solution of hydrogen chloride in an organic solvent or as a gas. acs.orggoogle.com The choice of solvent is crucial, as the hydrochloride salt should be sparingly soluble in it to allow for precipitation and collection. For example, 2-propanol is often preferred over ethanol for recrystallizing hydrochloride salts due to the lower solubility of the salts in this solvent. researchgate.net

Washing and Extraction: If the hydrochloride salt precipitates from the reaction mixture, it can be isolated by filtration and then washed with a suitable organic solvent to remove impurities. researchgate.net For water-soluble hydrochloride salts, purification might involve pH-based separation techniques. researchgate.net

Chromatography: While less common for the final salt form, chromatographic techniques such as column chromatography on silica gel or alumina can be used to purify the free amine before salt formation. researchgate.net In some cases, specialized resins like Dowex can be used for the purification of amino acid hydrochlorides. researchgate.net

Desalting: In cases where inorganic salts are present as impurities, specific desalting methods may be required. For example, a method for removing sodium chloride from 1-aminohydantoin hydrochloride involves treatment with acetone followed by reflux in an acidic aqueous solution. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of 1,3-aminoketones is an area of growing interest, aiming to reduce the environmental impact of chemical processes.

Several strategies have been developed for the greener synthesis of β-aminoketones, a prominent class of 1,3-aminoketones. nih.gov These include the use of more environmentally benign solvents, such as water or ethanol, and the development of catalytic methods that avoid the use of stoichiometric and often hazardous reagents. nih.gov For example, a green protocol for the synthesis of β-aminoketones via a Mannich reaction has been developed using water as the solvent. nih.gov

The use of organocatalysts, such as thiamine hydrochloride, and natural catalysts, like saccharose, for the synthesis of β-aminoketones aligns with the principles of green chemistry by replacing potentially toxic metal catalysts. researchgate.netresearchgate.net Furthermore, the development of atom-economical reactions, such as the amination of allenic ketones to form β-keto enamines, which are precursors to β-aminoketones, contributes to greener synthetic routes. semanticscholar.org These reactions often proceed under mild, biocompatible conditions and with high regioselectivity. semanticscholar.org

Reactivity and Mechanistic Investigations of 1,3 Aminoketone Hydrochlorides

Transformation Pathways and Functional Group Interconversions

The transformation pathways of 1,3-aminoketone hydrochlorides are numerous, involving reactions at the carbonyl carbon, the α-carbons, and the amino group. These transformations can lead to a wide array of other functional groups and molecular scaffolds.

The reduction of the ketone functionality in 1,3-aminoketone hydrochlorides affords 1,3-aminoalcohols, which are important building blocks in the synthesis of pharmaceuticals and natural products. The stereochemical outcome of this reduction is often a key consideration.

A variety of reducing agents can be employed for this transformation. Common metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective. wikipedia.org The choice of reagent and reaction conditions can influence the diastereoselectivity of the reduction, leading to either syn or anti 1,3-aminoalcohols. For instance, the reduction of β-amino ketones with samarium(II) iodide (SmI₂) has been shown to exhibit a divergence in selectivity depending on the nature of the N-protecting group. wikipedia.orglibretexts.orgdbpedia.orgnih.gov N-acyl derivatives typically yield the syn diastereomer as the major product, whereas N-aryl derivatives favor the formation of the anti diastereomer. libretexts.org

In a specific example, the diastereoselective reduction of a cyclic aminoketone hydrochloride, a precursor for a pharmaceutical intermediate, was investigated using various catalytic hydrogenation methods. nih.govwhiterose.ac.uk Platinum(IV) oxide (PtO₂)-catalyzed hydrogenation was found to favor the desired trans-aminoalcohol with a diastereomeric ratio of 84:16. In contrast, palladium on carbon (Pd/C) and Raney nickel (Ra-Ni) were less effective. nih.govwhiterose.ac.uk Biocatalytic ketone reduction, using ketoreductases (KREDs), has also emerged as a powerful tool for achieving high diastereoselectivity in the synthesis of 1,3-aminoalcohols from their corresponding aminoketones. nih.gov

Table 1: Reductive Transformation of 1,3-Aminoketone Hydrochlorides

| Starting Material | Reducing Agent/Catalyst | Major Product | Diastereoselectivity | Reference(s) |

| N-Acyl β-Amino Ketone | Samarium(II) Iodide | syn-1,3-Aminoalcohol | Moderate to high | libretexts.org |

| N-Aryl β-Amino Ketone | Samarium(II) Iodide | anti-1,3-Aminoalcohol | High | libretexts.org |

| Cyclic Aminoketone HCl | Platinum(IV) Oxide | trans-Aminoalcohol | 84:16 | nih.govwhiterose.ac.uk |

| N-Boc-aminoketone | Ketoreductase (KRED) | trans-N-Boc-aminoalcohol | up to 98.7:1.3 | nih.gov |

Deamination of 1,3-aminoketone hydrochlorides can lead to the formation of α,β-unsaturated ketones, which are versatile intermediates in Michael additions and other conjugate addition reactions. A common method to achieve this transformation is through the Hofmann elimination. nih.govtaylorandfrancis.comlumenlearning.comlibretexts.orgnih.gov This reaction involves the exhaustive methylation of the amine to form a quaternary ammonium (B1175870) salt, which then undergoes elimination upon treatment with a base, such as silver oxide. nih.govtaylorandfrancis.com The Hofmann rule predicts that the major product will be the least substituted and least stable alkene. taylorandfrancis.com

Another relevant process is transamination, which involves the transfer of an amino group to a keto acid, resulting in a new amino acid and a new keto acid. nih.govdtic.millibretexts.orgchemistrysteps.comchadsprep.com While this is a key process in amino acid metabolism, its direct application to the deamination of 1,3-aminoketone hydrochlorides to form α,β-unsaturated ketones in a synthetic context is less common. Oxidative deamination is another biological process where an amino group is removed to form a keto acid and ammonia (B1221849). chemistrysteps.comlibretexts.orgorganic-chemistry.org

1,3-Aminoketone hydrochlorides are valuable precursors for the synthesis of a variety of heterocyclic compounds, including pyridines, pyrimidines, and piperidines. These cyclization reactions often involve the participation of both the amino and ketone functionalities.

Pyridine (B92270) Synthesis: Pyridines can be synthesized from β-aminoketones, which can be generated from Mannich reactions. The hydrochloride salt of the Mannich base can react with an aldehyde and ammonium acetate (B1210297) to yield a substituted pyridine. The Hantzsch pyridine synthesis is a well-known method that combines a β-dicarbonyl compound, an aldehyde, and ammonia or an ammonia source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.

Pyrimidine Synthesis: The synthesis of pyrimidines can be achieved from precursors related to 1,3-aminoketones. For example, a metal-free synthesis of multisubstituted pyrimidines has been reported from the reaction of amidines with α,β-unsaturated ketones. The reaction proceeds through a [3+3] annulation to form a dihydropyrimidine (B8664642) intermediate, which is then oxidized to the pyrimidine. While not starting directly from a 1,3-aminoketone, the latter can be a precursor to the required α,β-unsaturated ketone. Another approach involves the synthesis of pyrimidines from β-amino alcohols, which, as discussed, can be obtained from the reduction of 1,3-aminoketones.

Piperidine (B6355638) Synthesis: Piperidine rings, key components in many natural products and pharmaceuticals, can be synthesized through the cyclization of precursors derived from 1,3-aminoketones. For example, 6-oxoamino acids can be cyclized to form piperidines. lumenlearning.com The intramolecular cyclization of aminoallenes, which can be accessed from related structures, can lead to 4-piperidone (B1582916) precursors. Furthermore, the cyclization of amino diols, which can be prepared from 1,3-aminoketones via reduction and subsequent functional group manipulation, can also yield piperidine derivatives.

Table 2: Heterocycle Formation from 1,3-Aminoketone Precursors

| Heterocycle | Synthetic Strategy | Precursor(s) | Reference(s) |

| Pyridine | Reaction with aldehyde and ammonium acetate | β-Aminoketone hydrochloride (Mannich base) | |

| Pyrimidine | [3+3] Annulation with amidines | α,β-Unsaturated ketone | |

| Piperidine | Intramolecular cyclization | 6-Oxoamino acid | lumenlearning.com |

| Piperidine | Cyclization of amino diol | Amino diol |

Rearrangement reactions offer a powerful way to alter the carbon skeleton of 1,3-aminoketone derivatives, leading to structurally complex molecules.

α-Iminol Rearrangement: The α-iminol rearrangement is a synthetically valuable transformation where an α-hydroxy imine rearranges to an α-amino ketone through a 1,2-carbon shift. nih.govdtic.millibretexts.orgchemistrysteps.comchadsprep.com This reaction can be catalyzed by acids or bases. dtic.milchadsprep.com While the starting material is an α-hydroxy imine, this can be formed in situ from the condensation of an α-hydroxy ketone with an amine. The reverse reaction, the rearrangement of an α-amino ketone to an α-hydroxy imine, is also possible. This rearrangement has been utilized in asymmetric synthesis and in the total synthesis of natural products. dtic.milchadsprep.com

dtic.mildtic.mil-Sigmatropic Rearrangement: Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system. libretexts.orgdbpedia.org While chemistrysteps.comchemistrysteps.com and dtic.milchadsprep.com sigmatropic rearrangements are common, dtic.mildtic.mil-sigmatropic rearrangements are less so. In the context of 1,3-aminoketones, a dtic.mildtic.mil-shift is not a commonly reported primary reaction pathway. However, related rearrangements can occur under specific conditions, often involving radical or photochemical activation.

The Mannich reaction, which is a primary route to 1,3-aminoketones (Mannich bases), is a three-component condensation involving a compound with an active hydrogen (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgnih.gov The term "substituent exchange" in this context can be interpreted as the variation of these three components to generate a library of structurally diverse Mannich bases. By changing the ketone, aldehyde, or amine, a wide range of substituents can be introduced into the final 1,3-aminoketone structure. This flexibility is a cornerstone of the synthetic utility of the Mannich reaction. For instance, using different substituted anilines or various secondary amines will result in different N-substituted 1,3-aminoketones. Similarly, employing different ketones or aldehydes allows for variation in the carbon skeleton of the product.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions that 1,3-aminoketone hydrochlorides undergo is crucial for controlling the outcome of these transformations and for designing new synthetic methodologies.

The reduction of β-amino ketones with samarium(II) iodide is proposed to proceed through a chelate intermediate. wikipedia.orglibretexts.org The stereochemical outcome is determined by the conformation of this chelate, which is influenced by the N-protecting group. For N-aryl derivatives, a chelate involving the nitrogen and the carbonyl oxygen is thought to favor a conformation that leads to the anti product upon protonation of an intermediate samarium carbanion. wikipedia.orglibretexts.org

The mechanism of the Hofmann elimination begins with the formation of a quaternary ammonium salt. taylorandfrancis.comlumenlearning.comlibretexts.orgnih.gov A base then abstracts a proton from the β-carbon, leading to an E2-like elimination of the tertiary amine leaving group to form an alkene. libretexts.orgnih.gov The steric bulk of the quaternary ammonium group often directs the base to the least sterically hindered β-proton, resulting in the formation of the Hofmann product. nih.gov

The α-iminol rearrangement is believed to proceed through a concerted 1,2-shift of an alkyl or aryl group from the carbon bearing the nitrogen to the adjacent carbonyl carbon, or vice versa for the reverse reaction. dtic.milchadsprep.com The reaction can be catalyzed by either acid or base, which facilitates the formation of the necessary intermediates. dtic.milchadsprep.com

The Mannich reaction mechanism involves the initial formation of an iminium ion from the reaction of the aldehyde and the amine. The ketone then tautomerizes to its enol form, which acts as a nucleophile and attacks the electrophilic iminium ion, leading to the formation of the β-amino-carbonyl compound.

Catalytic Cycles and Transient Intermediate Characterization

The catalytic transformations of 1,3-aminoketone hydrochlorides often proceed through complex catalytic cycles involving various transient intermediates. These intermediates are typically high-energy, short-lived species that are not easily isolated but play a critical role in the reaction mechanism. lumenlearning.com Their existence and structure are often inferred through a combination of experimental techniques and computational modeling.

In many reactions, the 1,3-aminoketone hydrochloride first undergoes a deprotonation or coordination event with a catalyst to generate a more reactive species. For instance, in asymmetric Mannich reactions, a nanocatalyst can be employed to facilitate the reaction of an aldehyde, an amine, and a ketone to form a β-aminoketone. rsc.org The catalytic cycle in such cases may involve the formation of an enamine or enolate from the ketone, which then attacks an imine generated in situ from the aldehyde and amine.

The characterization of transient intermediates often relies on spectroscopic methods. For example, in situ monitoring of a reaction mixture using techniques like nuclear magnetic resonance (NMR) spectroscopy can provide evidence for the formation of certain intermediates. In one study, the reaction of a ketone with a lithium amide base was monitored, revealing that incomplete deprotonation could lead to undesired side reactions, highlighting the importance of the base's nature in controlling the reaction pathway. nih.gov

Reactive intermediates in these reactions can include carbocations, carbanions, and radicals, each with distinct electronic and structural properties that dictate their subsequent reactivity. lumenlearning.com For example, a carbanion intermediate, being electron-rich, is nucleophilic and its stability is influenced by the surrounding substituents. lumenlearning.com

The table below summarizes key aspects of catalytic cycles and intermediate characterization in reactions involving aminoketone-like structures.

| Reaction Type | Catalyst/Reagent | Key Intermediate(s) | Characterization Method(s) |

| Asymmetric Mannich Reaction | Nanocatalyst, Organoantimony(III) halides | Enamine/Enolate, Imine | In situ NMR, Kinetic studies |

| Lithiation-Addition | Lithium Amide Base (e.g., LDA) | Lithiated Ketone | ¹H NMR Spectroscopy |

| 1,3-Dipolar Cycloaddition | Silver Acetate | Azomethine Ylide | Not specified |

Transition State Analysis and Reaction Coordinate Studies

Understanding the transition state is paramount to comprehending the kinetics and selectivity of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate, a theoretical path connecting reactants to products. nih.gov The analysis of these fleeting structures provides a detailed picture of bond-breaking and bond-forming events.

Kinetic isotope effects (KIEs) offer an experimental method to probe the transition state. nih.govnih.gov By replacing an atom at or near the reaction center with one of its heavier isotopes, changes in the reaction rate can be measured. nih.gov These changes provide information about the bonding environment of that atom in the transition state. nih.govnih.gov For example, a significant primary KIE suggests that a bond to the isotopic atom is being broken in the rate-determining step.

Reaction coordinate studies map the energy of the system as it progresses from reactants to products. These studies can reveal the presence of intermediates and the relative energies of different transition states, thereby explaining the observed regioselectivity or stereoselectivity. An analysis along the reaction path can show that while frontier molecular orbital (FMO) arguments might predict one outcome, the interaction energy along the entire coordinate is what truly governs the selectivity. researchgate.net

The following table outlines findings from transition state and reaction coordinate studies on related systems.

| System/Reaction | Method of Analysis | Key Finding |

| 1,3-H Shift Mechanism | Computational (Free Energetic Profile) | The 1,3-H shift is the rate-limiting step. researchgate.net |

| Gas-Phase Elimination | Ab initio Calculations (MP2/6-31+G) | Anti 1,4-elimination is the preferred pathway. nih.gov |

| Enzymatic Hydrolysis | Kinetic Isotope Effects (KIEs) & Quantum Chemistry | Characterized a concerted, loose, highly asymmetric transition state. nih.gov |

Stereochemical Pathways and Diastereoselectivity Control

The stereochemical outcome of reactions involving 1,3-aminoketone hydrochlorides is of utmost importance, particularly in the synthesis of chiral molecules like pharmaceuticals. Diastereoselectivity, the preference for the formation of one diastereomer over another, can often be controlled by carefully choosing reaction conditions, catalysts, and substrates.

In the synthesis of the drug bedaquiline, for example, the diastereoselectivity of a key addition step was significantly influenced by the presence of lithium bromide (LiBr). nih.gov The addition of LiBr reversed the diastereomeric ratio, favoring the desired isomer. nih.gov This was rationalized by the chelation of LiBr to the β-aminoketone, which in turn directed the approach of the nucleophile. nih.gov Temperature control was also found to be a critical variable, with higher temperatures being detrimental to the product yield. nih.gov

The steric bulk of substituents on the reactants can also play a major role in determining the stereochemical pathway. rsc.org In some cases, the stereoselectivity of a reaction can be opposite under solvent-free conditions compared to when a solvent like dichloromethane (B109758) is used. rsc.org

Catalytic methods are frequently employed to achieve high levels of diastereoselectivity. For instance, a biocatalytic ketone reduction using a ketoreductase (KRED) enzyme has been shown to proceed with high trans-diastereoselectivity (up to 98.7:1.3 dr) in the synthesis of a key intermediate. acs.org Similarly, 1,3-dipolar cycloaddition reactions involving azomethine ylides derived from β-lactam acetaldehydes can yield products with excellent diastereoselectivity. nih.gov

The following table provides examples of diastereoselectivity control in reactions related to 1,3-aminoketones.

| Reaction | Method of Control | Diastereomeric Ratio (dr) |

| Synthesis of Bedaquiline | Addition of LiBr | Reversed from 0.91:1.0 to 2.0:1.0 |

| Biocatalytic Ketone Reduction | Ketoreductase (KRED) enzyme | Up to 98.7:1.3 (trans:cis) |

| Oxime to Amine Reduction | Raney nickel (Ra-Ni) | ~65:35 (trans:cis) |

Applications of 1,3 Aminoketone Hydrochlorides in Organic Synthesis

Role as Versatile Building Blocks and Chiral Auxiliaries

1,3-Aminoketones, often used as their hydrochloride salts to enhance stability and handling, are recognized as crucial intermediates in organic chemistry. wikipedia.org Their structure is a key feature in many natural products, bioactive molecules, and pharmaceutical agents. acs.orgresearchgate.net The synthetic utility of these compounds stems from the reactivity of both the amino and keto functionalities, which can be selectively manipulated to build diverse molecular frameworks. wikipedia.org They serve as pivotal starting materials for the synthesis of β-amino alcohols, diamines, lactams, and β-amino acid derivatives. wikipedia.org

The classic method for synthesizing β-aminoketones is the Mannich reaction, a three-component condensation of an enolizable ketone, an aldehyde, and a primary or secondary amine or ammonia (B1221849). acs.org The resulting β-aminoketone products are valuable as they can be transformed into reactive vinyl ketones through processes like the Cope elimination. researchgate.netorganic-chemistry.org

In the realm of asymmetric synthesis, the control of stereochemistry is paramount. While 1,3-aminoketone hydrochlorides are not typically chiral auxiliaries themselves, they are frequently used in conjunction with them to achieve high levels of stereocontrol. pharmaguideline.com Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. mdpi.com For instance, chiral oxazolidinones, popularized by David A. Evans, can be used to direct alkylation and aldol (B89426) reactions, and are subsequently removable, making them powerful tools in asymmetric synthesis. mdpi.com Similarly, pseudoephedrine and pseudoephenamine have been employed as effective chiral auxiliaries in diastereoselective alkylation reactions, providing access to enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. researchgate.net The synthesis of chiral β-aminoketones can be achieved through reactions like the Mannich reaction employing a chiral catalyst or auxiliary. wikipedia.org

Precursors in the Synthesis of Complex Organic Architectures

The strategic placement of the amino and keto groups in 1,3-aminoketones allows for their transformation into a variety of important organic molecules.

β-Amino acids are crucial components of various biologically active peptides and peptidomimetics. wikipedia.org 1,3-Aminoketones serve as valuable precursors for the synthesis of β-amino acid derivatives. A common strategy involves the oxidation of the ketone functionality to a carboxylic acid. For example, the haloform reaction can be employed to convert a methyl ketone in the β-aminoketone to a carboxylic acid, thereby forming a β-amino acid. Another approach is the Favorskii rearrangement of α-haloketones derived from the parent β-aminoketone. The resulting ester can then be hydrolyzed to the corresponding β-amino acid. The amino group is typically protected throughout this sequence and deprotected as the final step.

| Starting Material | Reagents | Product | Yield (%) |

| N-protected 3-amino-1-phenylbutan-1-one | 1. Br2, HBr 2. NaOMe, MeOH 3. LiOH, H2O | N-protected 3-amino-3-phenylbutanoic acid | Not specified |

| N-Boc-3-amino-4-phenylbutan-2-one | I2, NaOH | N-Boc-3-amino-4-phenylbutanoic acid | Good |

Table 1: Synthesis of β-Amino Acid Derivatives from 1,3-Aminoketones

Lactams, particularly β-lactams, are a cornerstone of many antibiotic drugs, including penicillins and cephalosporins. nih.govnih.gov 1,3-Aminoketones can be transformed into various lactam structures. For instance, γ-lactams can be synthesized through the reduction of the ketone to a hydroxyl group, followed by intramolecular cyclization with the amino group, often after conversion of the hydroxyl to a better leaving group.

A key synthetic route to β-lactams is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. nih.gov While not a direct conversion from a 1,3-aminoketone, the components for this reaction can be derived from them. For example, the amino group of a 1,3-aminoketone can be used to form an imine, and the ketone portion can be transformed into a suitable ketene precursor. The synthesis of β-lactams often involves high stereoselectivity, which can be controlled by using chiral auxiliaries. nih.gov

| Precursor | Reaction Type | Resulting Lactam |

| 1,3-Aminoketone derivative | Intramolecular cyclization | γ-Lactam |

| Imine (from 1,3-aminoketone) and Ketene | Staudinger [2+2] cycloaddition | β-Lactam |

Table 2: General Strategies for Lactam Synthesis from 1,3-Aminoketone Precursors

1,3-Diamines are important structural motifs found in various biologically active compounds and are valuable ligands in coordination chemistry. A straightforward method to synthesize 1,3-diamines is the reductive amination of 1,3-aminoketones. This reaction involves the conversion of the ketone carbonyl group into an amine. The process typically proceeds via an intermediate imine or enamine, which is then reduced to the amine. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation. acs.org The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and the nature of the protecting group on the existing amine. nih.gov For example, the reduction of β-amino ketones with samarium(II) iodide can lead to either syn or anti 1,3-amino alcohols, which can be further converted to diamines, with the stereoselectivity depending on the N-protecting group. nih.govnih.gov

| Starting β-Aminoketone | Reducing Agent | Product | Diastereoselectivity |

| N-Aryl-β-aminoketone | SmI2 | anti-1,3-Amino alcohol | High |

| N-Acyl-β-aminoketone | SmI2 | syn-1,3-Amino alcohol | Moderate |

| 1,3-Diimine | Na/i-PrOH | N-substituted-γ-diamine | Not specified |

Table 3: Synthesis of 1,3-Diamines and Related Compounds from β-Aminoketone Derivatives

The structural features of 1,3-aminoketones make them valuable intermediates in the total synthesis of natural products. nih.gov For instance, the synthesis of the alkaloid (-)-lobeline, a respiratory stimulant, utilizes a 1,3-aminoketone derivative as a key intermediate. The synthesis involves a Mannich-type reaction to construct the core aminoketone structure, which is then elaborated through further transformations to yield the final natural product. The strategic use of the aminoketone functionality allows for the controlled introduction of the necessary stereocenters and functional groups present in the target molecule.

1,3-Aminoketones are versatile precursors for the synthesis of various heterocyclic compounds. researchgate.netnih.gov

Pyrazines: Pyrazine (B50134) rings are present in many biologically active compounds and are important components of flavor and fragrance chemistry. nih.gov A common method for pyrazine synthesis is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.net 1,3-Aminoketones can be converted into α-amino ketones, which can then undergo self-condensation to form dihydropyrazines, followed by oxidation to yield the aromatic pyrazine. researchgate.net

Pyrroles: The pyrrole (B145914) moiety is a fundamental component of many biologically significant molecules, including heme and chlorophyll. pharmaguideline.com The Paal-Knorr pyrrole synthesis is a classic method that involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. organic-chemistry.org While 1,3-aminoketones are not direct precursors, they can be readily converted into 1,4-dicarbonyl compounds through various synthetic manipulations, such as α-alkylation of the ketone. Another approach is the Hantzsch pyrrole synthesis, which can utilize α-haloketones (derivable from the aminoketone) and β-ketoesters. pharmaguideline.comresearchgate.net A triphenylphosphine-promoted reaction between β-aminoketones and dialkyl acetylenedicarboxylates provides an efficient one-pot synthesis of polysubstituted 2,5-dihydropyrroles, which can be oxidized to pyrroles. organic-chemistry.org

| Heterocycle | Synthetic Strategy from 1,3-Aminoketone Derivative |

| Pyrazine | Conversion to α-aminoketone, followed by self-condensation and oxidation. |

| Pyrrole | Conversion to a 1,4-dicarbonyl compound for Paal-Knorr synthesis or reaction with dialkyl acetylenedicarboxylates. |

Table 4: Synthesis of Heterocyclic Scaffolds from 1,3-Aminoketone Precursors

Despite a comprehensive search of available literature, there is a notable lack of specific research detailing the application of 1,3-aminoketone hydrochlorides in the design and fabrication of advanced organic materials such as polymers, functional dyes, or liquid crystals. The current body of scientific literature primarily focuses on the role of β-aminoketones, the free base form of these hydrochlorides, as crucial intermediates in the synthesis of pharmaceutical compounds and other biologically active molecules.

While the bifunctional nature of 1,3-aminoketones, possessing both an amino and a keto group, theoretically suggests their potential as monomers for polymerization or as building blocks for complex organic structures, direct evidence of their use in materials science is not well-documented in the public domain. Research into advanced organic materials often highlights other classes of bifunctional monomers. For instance, the synthesis of high-performance polymers like polyamides and polyimides typically involves diamines and dianhydrides, and the development of liquid crystals and functional dyes often utilizes molecules with different specific structural motifs to achieve the desired physical and chemical properties.

The synthesis of β-aminoketones is well-established, primarily through the Mannich reaction, and their reactivity is extensively explored. However, this exploration is overwhelmingly directed towards medicinal chemistry applications. The hydrochloride salt of a 1,3-aminoketone serves to improve the stability and handling of the compound but does not fundamentally alter its potential reactive sites for material synthesis.

Given the strict requirement for scientifically accurate and source-based information, and the absence of direct research on the utility of 1,3-aminoketone hydrochlorides in advanced organic materials, it is not possible to generate a detailed article on this specific topic as outlined. Any attempt to do so would be speculative and would not meet the required standards of scientific accuracy and source verification. Further research in the field of materials science may in the future uncover such applications, but they are not evident in the currently available body of scientific literature.

Spectroscopic and Advanced Analytical Methodologies in 1,3 Aminoketone Hydrochloride Research

Comprehensive Spectroscopic Characterization

Spectroscopy is the cornerstone for identifying and characterizing 1,3-aminoketone hydrochlorides, offering insights from the atomic to the molecular level.

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 1,3-aminoketone hydrochlorides. researchgate.net

¹H-NMR and ¹³C-NMR: Proton (¹H) and Carbon-13 (¹³C) NMR provide fundamental information about the hydrogen and carbon frameworks of the molecule. For a typical 1,3-aminoketone hydrochloride, the ¹H-NMR spectrum reveals signals for aromatic protons, protons on the aliphatic chain, and protons on the nitrogen-adjacent methyl groups. The hydrochloride form often results in broad signals for protons near the positively charged nitrogen atom. The ¹³C-NMR spectrum complements this by showing distinct signals for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the backbone. researchgate.netconicet.gov.ar

Interactive Table 1: Representative NMR Data for a this compound Derivative

| Nucleus | Position | Chemical Shift (δ) in ppm | Description |

|---|---|---|---|

| ¹³C | C=O | ~198-202 | Ketone Carbonyl |

| ¹³C | Aromatic C | ~128-136 | Phenyl Ring Carbons |

| ¹³C | CH₂ (alpha to C=O) | ~38-42 | Methylene Carbon |

| ¹³C | CH₂ (alpha to N) | ~50-55 | Methylene Carbon |

| ¹³C | N(CH₃)₂ | ~43-46 | Dimethylamino Carbons |

| ¹H | Aromatic H | ~7.4-8.0 | Phenyl Ring Protons |

| ¹H | CH₂ (alpha to C=O) | ~3.6 | Methylene Protons (triplet) |

| ¹H | CH₂ (alpha to N) | ~3.4 | Methylene Protons (triplet) |

| ¹H | N(CH₃)₂ | ~2.9 | Dimethylamino Protons (singlet) |

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) establish connectivity between protons and carbons, confirming the assignment of signals and piecing together the molecular structure.

Solid-State NMR: While less common, solid-state NMR can provide information about the crystal packing and polymorphic forms of 1,3-aminoketone hydrochlorides, which can be crucial for pharmaceutical applications.

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy, Near-Infrared Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy probes the functional groups within a molecule. sapub.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is highly effective for identifying key functional groups. In 1,3-aminoketone hydrochlorides, a strong absorption band for the ketone carbonyl (C=O) stretch is typically observed around 1680 cm⁻¹. The presence of the hydrochloride salt is confirmed by a broad absorption in the 2400-2700 cm⁻¹ region, corresponding to the N-H⁺ stretching vibration of the ammonium (B1175870) salt. nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy offers complementary information to FTIR. spectroscopyonline.comthermofisher.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For these compounds, the aromatic ring vibrations are often prominent in the Raman spectrum. While water is a strong absorber in FTIR, it produces a weak Raman signal, making Raman spectroscopy advantageous for analyzing aqueous solutions. sapub.org

Interactive Table 2: Key Vibrational Frequencies for 1,3-Aminoketone Hydrochlorides

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H⁺ Stretch (Ammonium Salt) | FTIR | 2400-2700 (broad) |

| Aromatic C-H Stretch | FTIR/Raman | 3000-3100 |

| Aliphatic C-H Stretch | FTIR/Raman | 2800-3000 |

| C=O Stretch (Ketone) | FTIR/Raman | ~1680 (strong in FTIR) |

| Aromatic C=C Stretch | FTIR/Raman | 1450-1600 |

| C-N Stretch | FTIR | 1200-1250 |

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy, which measures overtones and combination bands, can be used for rapid, non-destructive analysis, often for assessing purity and content uniformity in bulk samples.

Mass Spectrometry Techniques (ESI-MS, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique well-suited for polar and ionic compounds like aminoketone hydrochlorides. In the positive ion mode, the spectrum typically shows the [M+H]⁺ ion, where 'M' is the free base of the aminoketone. This allows for the direct determination of the molecular weight of the parent compound. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million. researchgate.netimperial.ac.uknih.gov This precision allows for the unambiguous determination of the elemental formula, a critical step in identifying a new compound or confirming the structure of a known one.

Electronic Spectroscopy (UV-Visible Absorption, 3D Fluorescence, Synchronous Fluorescence)

Electronic spectroscopy investigates the electronic transitions within a molecule, often related to conjugated systems.

UV-Visible Absorption: 1,3-Aminoketones containing an aromatic ring, such as a phenyl group, exhibit characteristic UV absorption. youtube.com The absorption is primarily due to π → π* transitions within the aromatic system and n → π* transitions of the carbonyl group. A typical UV spectrum for an aryl aminoketone would show a strong absorption maximum (λmax) around 240-280 nm. nih.govnih.gov

Fluorescence Spectroscopy: Aromatic amino acids and related structures can exhibit fluorescence. researchgate.net Upon excitation with UV light, a 1,3-aminoketone may emit light at a longer wavelength. youtube.com 3D and synchronous fluorescence techniques can provide more detailed emission profiles, which can be useful for distinguishing between structurally similar compounds or studying interactions with biological macromolecules. nih.govresearchgate.net

Chiroptical Spectroscopy (Circular Dichroism)

This technique is specifically applied to chiral molecules.

Circular Dichroism (CD): For 1,3-aminoketones that are chiral (possessing one or more stereocenters), CD spectroscopy is a powerful tool. saschirality.orgcas.cz It measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration by comparing experimental spectra with theoretical calculations. saschirality.org It is also highly sensitive to the conformation of the molecule. nih.gov

Chromatographic Analysis and Purification Techniques

Chromatography is essential for separating 1,3-aminoketone hydrochlorides from reaction mixtures and for assessing their purity. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is the most common analytical technique for purity determination. mdpi.com Reversed-phase columns (e.g., C18) are frequently used with mobile phases consisting of buffered aqueous solutions and organic modifiers like acetonitrile (B52724) or methanol. researchgate.netmdpi.com UV detection is standard, typically set at the λmax of the aromatic chromophore (e.g., 254 nm). researchgate.netmdpi.com

Chiral HPLC: For separating enantiomers of chiral 1,3-aminoketones, specialized chiral stationary phases (CSPs) are required. nih.gov Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are widely used and can achieve baseline separation of enantiomers, which is critical for pharmaceutical development. nih.govnih.gov

Purification: The primary method for purifying 1,3-aminoketone hydrochlorides is recrystallization. researchgate.net This process takes advantage of differences in solubility between the desired compound and impurities. The crude product is dissolved in a suitable hot solvent (or solvent mixture, like ethanol/acetone) and allowed to cool slowly, causing the pure hydrochloride salt to crystallize. researchgate.net Filtration and drying yield the purified product. For more challenging separations, preparative chromatography may be employed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of 1,3-aminoketone hydrochlorides. Given the polar nature of the amino group and the ketone functionality, reversed-phase HPLC is the most common approach.

Methodology and Findings: In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like a C18 or C8 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile or methanol. nih.gov The pH of the mobile phase is a critical parameter, often adjusted with buffers or acids like formic acid or acetic acid, to ensure the amine functionality is protonated and analytes are in a consistent ionic state, which leads to sharp, symmetrical peaks.

Detection is commonly achieved using a UV detector, as the carbonyl group of the ketone provides a chromophore. For more complex mixtures or trace-level analysis, coupling HPLC with a mass spectrometer (LC-MS) offers superior sensitivity and specificity. nih.gov Several published methods for aminoketone derivatives, such as the antidepressant bupropion, detail the use of HPLC for quantification in various matrices. researchgate.net These methods often involve a liquid-liquid extraction step to isolate the compound of interest from the sample matrix before injection into the HPLC system. nih.gov The robustness of an HPLC method is determined by assessing its performance under slight variations in mobile phase composition, pH, and flow rate. nih.gov

Table 1: Illustrative HPLC Parameters for Aminoketone-Related Compounds

| Parameter | Setting | Purpose | Reference |

|---|---|---|---|

| Column | µ-Bondapak C18 | Reversed-phase separation | nih.gov |

| Mobile Phase | Acetonitrile / 0.01 M Sodium Hydrogen Phosphate | Elution of analytes | nih.gov |

| pH | 3.5 (adjusted) | Suppress silanol (B1196071) interactions, ensure analyte protonation | nih.gov |

| Flow Rate | 1.5 mL/min | Controls retention time and separation efficiency | nih.gov |

| Detection | UV | Quantifies analyte based on light absorbance | nih.gov |

| Internal Standard | Trimipramine | Improves quantitative accuracy | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and much faster analysis times. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher pressures.

Methodology and Findings: For 1,3-aminoketone hydrochlorides, UPLC methods provide rapid purity assessments and impurity profiling. The enhanced separation efficiency can resolve closely related substances that may not be separated by HPLC. nih.gov UPLC is almost always paired with tandem mass spectrometry (UPLC-MS/MS), a powerful combination for quantitative analysis. nih.govresearchgate.netnih.gov

Research on ketone bodies and other metabolites demonstrates the effectiveness of UPLC-MS/MS. nih.govnih.gov These methods often employ columns like the Cortecs UPLC T3, which are designed for the retention of polar compounds. nih.govnih.gov A typical UPLC method involves a rapid gradient elution, where the proportion of the organic solvent in the mobile phase is increased over a short period. nih.gov This allows for the elution of a wide range of compounds with different polarities in a single run. The use of stable isotope-labeled internal standards is common in UPLC-MS/MS to ensure the highest level of accuracy and precision in quantification. nih.govresearchgate.net

X-ray Diffraction for Crystalline Structure Determination

X-ray Diffraction (XRD) is an indispensable, non-destructive technique for the solid-state characterization of 1,3-aminoketone hydrochlorides. It provides fundamental information about the crystalline structure of a substance. units.it The two primary XRD techniques are X-ray Powder Diffraction (XRPD) and single-crystal X-ray Diffraction.

Methodology and Findings: XRPD is the most common method for routine analysis of pharmaceutical solids. units.it It is used as a "fingerprint" to identify the specific crystalline form (polymorph) of a compound and to assess its purity. icdd.com Different polymorphs of the same compound can have different physical properties, and XRPD can readily distinguish between them by their unique diffraction patterns. For example, studies on ranitidine (B14927) hydrochloride have used XRPD to differentiate between its two polymorphic forms. units.it The technique is also used to study solvates and hydrates, where solvent molecules are incorporated into the crystal lattice. units.itresearchgate.net

Single-crystal X-ray diffraction, while more complex, provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal. mdpi.com This level of detail is crucial for understanding the fundamental structure of a this compound molecule. However, it requires a suitable single crystal, which can be challenging to grow. units.it

Table 2: Comparison of X-ray Diffraction Techniques

| Feature | X-ray Powder Diffraction (XRPD) | Single-Crystal X-ray Diffraction |

|---|---|---|

| Sample Type | Microcrystalline powder | Single, high-quality crystal |

| Primary Use | Polymorph identification, phase purity, routine characterization | Absolute molecular structure determination |

| Complexity | Relatively fast and straightforward | Time-consuming and complex data analysis |

| Information Yield | 2D diffraction pattern (fingerprint) | 3D atomic coordinates, bond lengths, angles |

Interfacing Spectroscopic Methods for Mechanistic Insights

Interfacing, or "hyphenating," separation techniques with spectroscopic methods provides a depth of information unattainable by either technique alone. nih.gov The most powerful of these for this compound research is the coupling of liquid chromatography with mass spectrometry (LC-MS).

Methodology and Findings: LC-MS and its more advanced variant, LC-MS/MS, combine the superior separation capabilities of HPLC or UPLC with the high sensitivity and specificity of mass spectrometry. nih.govbohrium.comnih.gov In this setup, the column eluent is directed into the ion source of the mass spectrometer. The MS then separates and detects ions based on their mass-to-charge ratio, providing molecular weight and structural information for each compound as it elutes from the column.

This technique is invaluable for identifying unknown impurities, characterizing metabolites, and following the course of a chemical reaction. For instance, in the synthesis of a complex molecule from a 1,3-aminoketone intermediate, LC-MS could be used to monitor the disappearance of the starting material and the appearance of the product, while also identifying any byproducts formed. acs.org Derivatization techniques are sometimes employed prior to LC-MS analysis to enhance the ionization efficiency and chromatographic separation of target compounds, especially for those with low native MS response. bohrium.comnih.govmdpi.com The development of multiplexed LC-MS/MS assays allows for the simultaneous quantification of multiple analytes in a single, rapid analysis, which is highly efficient for complex studies. nih.govresearchgate.net

Table 3: Advantages of Hyphenated Spectroscopic Methods (e.g., LC-MS)

| Advantage | Description |

|---|---|

| High Specificity | Provides molecular weight and fragmentation data, confirming analyte identity beyond retention time. |

| High Sensitivity | Capable of detecting and quantifying analytes at very low concentrations (nanogram to picogram levels). |

| Impurity Profiling | Can identify and tentatively structure-elucidate unknown impurities and degradation products in a sample. |

| Mechanistic Studies | Allows for the tracking of reactants, intermediates, and products in a chemical reaction over time. |

| Reduced Ambiguity | Resolves co-eluting peaks that would be indistinguishable by a single detector like UV. |

Computational and Theoretical Chemistry Studies of 1,3 Aminoketone Hydrochlorides

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in 1,3-aminoketone hydrochlorides. These first-principles methods, which solve the Schrödinger equation for a given molecular system, provide invaluable insights without the need for empirical parameters. ornl.gov Methods like Density Functional Theory (DFT) and other quantum chemistry approaches are widely used to elucidate the distribution of electrons and the nature of chemical bonds within these molecules. ornl.govnorthwestern.edu

The core of these calculations lies in determining the molecular wavefunctions, from which various properties can be derived, including molecular structure (bond lengths and angles), electronic energy, and molecular orbitals. northwestern.edu For instance, in β-aminoketone analogues, the formation of carbon-carbon bonds is a critical aspect that can be studied using these computational tools. jetir.org The process often involves iterative, self-consistent field (SCF) calculations to minimize the energy and obtain the best possible orbitals. lsu.edu

These calculations can reveal the intricate details of electron distribution, identifying electron-rich and electron-deficient regions within the molecule. This information is crucial for understanding the molecule's reactivity and how it will interact with other molecules. For example, quantum-chemical calculations on donor-substituted 2-amino-1,3-dicyano-5,6,7,8-tetrahydronaphthalene have been used to determine electronic state energy values, oscillator strengths, and the character of electronic transitions. nih.gov

Table 1: Key Outputs of Quantum Chemical Calculations for 1,3-Aminoketone Hydrochlorides

| Calculated Property | Significance |

| Molecular Geometry | Provides optimized bond lengths and angles. |

| Electronic Energy | Determines the stability of different conformations. |

| Molecular Orbitals (HOMO/LUMO) | Indicates regions of electrophilicity and nucleophilicity. |

| Partial Atomic Charges | Reveals the distribution of charge within the molecule. |

| Dipole Moment | Predicts the overall polarity of the molecule. |

Molecular Dynamics and Docking Simulations for Intermolecular Interactions

Molecular dynamics (MD) and docking simulations are powerful computational techniques used to study the intermolecular interactions of 1,3-aminoketone hydrochlorides with other molecules, particularly biological macromolecules like proteins.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. biointerfaceresearch.com This method is instrumental in drug design and involves placing a molecule into the binding site of a target protein and evaluating the interaction energy. biointerfaceresearch.com For example, docking studies have been employed to understand the binding of aminoketone derivatives to human norepinephrine (B1679862) (hNET) and dopamine (B1211576) (hDAT) reuptake inhibitors. nih.gov Similarly, docking has been used to investigate the interactions of various compounds with DNA gyrase and other protein targets. researchgate.netnih.gov The results of these simulations can provide insights into the binding modes and affinities of potential drug candidates. nih.govnih.gov

Molecular dynamics simulations provide a time-resolved view of the conformational changes and dynamics of molecular systems. nih.gov By simulating the movement of atoms over time, MD can reveal how a ligand like a 1,3-aminoketone hydrochloride interacts with its environment, including solvent molecules and the receptor's active site. nih.gov These simulations have been used to refine the structural models of ligand-receptor complexes obtained from docking and to study the conformational changes that occur upon ligand binding. nih.govnih.gov For instance, MD simulations have been used to understand the inactive-to-active transition of human thymidine (B127349) kinase 1. nih.gov

Table 2: Applications of Molecular Docking and Dynamics for 1,3-Aminoketone Hydrochlorides

| Simulation Technique | Application | Key Insights |

| Molecular Docking | Predicting binding poses and affinities to protein targets. | Identification of key interacting residues, binding energy estimation. biointerfaceresearch.comnih.gov |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-receptor complex. | Understanding conformational changes, stability of interactions, role of solvent. nih.govnih.gov |

Computational Modeling of Reaction Pathways and Energetics

Computational modeling is a vital tool for elucidating the mechanisms and energetics of chemical reactions involving 1,3-aminoketone hydrochlorides. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the most likely reaction pathways. lsu.edu

Density functional theory (DFT) is a popular method for these studies, as it can provide accurate reaction barriers and exothermicities. researchgate.net For example, computational studies have been used to investigate the mechanism of cycloaddition reactions, a common transformation for related nitrogen-containing compounds. researchgate.net These models can help to distinguish between different possible mechanisms, such as concerted or stepwise pathways.

The study of reaction energetics also allows for the prediction of reaction rates and selectivities. By calculating the energy barriers for different competing pathways, it is possible to determine which products are likely to be formed and under what conditions. This information is invaluable for optimizing synthetic routes and designing new reactions.

Table 3: Information Gained from Computational Modeling of Reaction Pathways

| Parameter | Description |

| Transition State Geometry | The molecular structure at the highest point on the reaction pathway. |

| Activation Energy | The energy barrier that must be overcome for the reaction to occur. |

| Reaction Energy | The overall energy change between reactants and products. |

| Reaction Intermediates | Transient species formed during the course of the reaction. |

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are extensively used to predict spectroscopic parameters and perform conformational analysis of 1,3-aminoketone hydrochlorides. These theoretical predictions can be compared with experimental data to validate the computational models and provide a deeper understanding of the molecular structure and properties.

Theoretical calculations can predict various spectroscopic data, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. researchgate.net For instance, quantum-chemical calculations have been used to assign the absorption bands in the UV-Vis spectra of newly synthesized compounds and to calculate experimental absorption transition dipole moments. nih.gov Similarly, theoretical calculations of vibrational modes can be compared with experimental IR spectra to aid in the assignment of vibrational frequencies. researchgate.net

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. Computational methods like molecular mechanics, semi-empirical methods, and ab initio calculations can be used to explore the conformational landscape of flexible molecules like 1,3-aminoketone hydrochlorides. rti.org Understanding the preferred conformations is crucial as it can significantly influence the molecule's biological activity and reactivity. rti.org